

# 5-Chloro-2-iodoaniline molecular weight and formula

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## Compound of Interest

Compound Name: 5-Chloro-2-iodoaniline

Cat. No.: B043998

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## Technical Guide: 5-Chloro-2-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and analytical data for **5-Chloro-2-iodoaniline**, a key intermediate in various organic synthesis applications, including the development of pharmaceuticals and agrochemicals.

## Core Data Presentation

Quantitative data for **5-Chloro-2-iodoaniline** is summarized below for easy reference and comparison.

Property	Value	Citations
Molecular Formula	C <sub>6</sub> H <sub>5</sub> ClIN	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	253.47 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
CAS Number	6828-35-9	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Off-white crystalline powder / Brown solid	<a href="#">[2]</a>
Melting Point	40-44 °C	<a href="#">[3]</a>
IUPAC Name	5-chloro-2-iodoaniline	<a href="#">[1]</a>

## Experimental Protocols

Detailed methodologies for the synthesis of **5-Chloro-2-iodoaniline** are crucial for its application in research and development. Below are two cited experimental protocols.

### Protocol 1: Synthesis from 4-Chloro-2-nitroaniline

This is a two-step synthesis process involving diazotization, iodination, and subsequent reduction of the nitro group.<sup>[5]</sup>

#### Step 1: Synthesis of 4-Chloro-2-iodo-1-nitrobenzene

- Dissolve 4-Chloro-2-nitroaniline in aqueous sulfuric acid.
- Cool the solution to 0 °C in an ice bath.
- Add a solution of sodium nitrite ( $\text{NaNO}_2$ ) dropwise to the cooled solution to form the diazonium salt.
- Add a solution of potassium iodide (KI) to the reaction mixture at 20 °C. This will introduce the iodo group, yielding 4-Chloro-2-iodo-1-nitrobenzene with a reported yield of 94%.<sup>[5]</sup>

#### Step 2: Reduction to **5-Chloro-2-iodoaniline**

- The intermediate, 4-Chloro-2-iodo-1-nitrobenzene, is then reduced to the final product.
- This reduction is achieved using iron (Fe) powder and acetic acid in an ethanol solvent.
- The reaction mixture is heated to drive the reaction to completion.
- This step has a reported yield of 90%.<sup>[5]</sup>

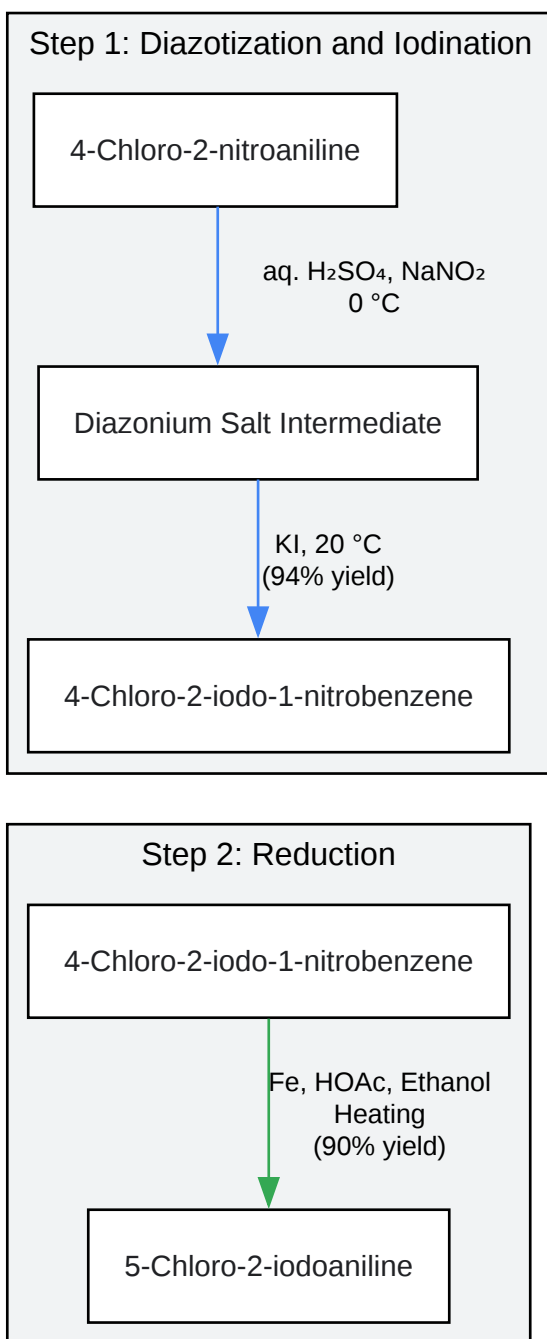
### Protocol 2: Decarboxylative Iodination of 2-Amino-4-chlorobenzoic Acid

This method provides a transition-metal-free and base-free route to 2-iodoanilines.

- Combine 2-amino-4-chlorobenzoic acid, iodine ( $I_2$ ), and potassium iodide (KI) in a high-pressure stainless-steel reactor with a glass liner containing acetonitrile ( $CH_3CN$ ).
- Purge the autoclave with oxygen by three cycles of pressurization and venting, then pressurize with  $O_2$  to 10 bar.
- Stir the reaction mixture at 160 °C for 2 hours in a heating mantle.
- After the reaction is complete, cool the reactor with a water bath.
- Extract the product and purify by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether.

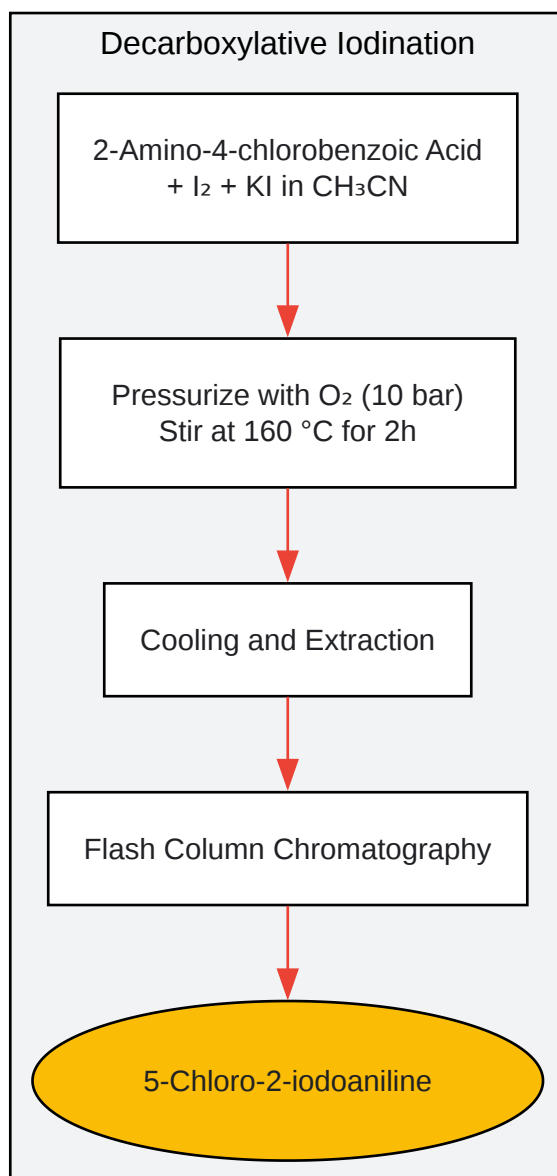
## Mandatory Visualizations

The following diagrams illustrate key experimental workflows.



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Caption: Synthesis workflow for **5-Chloro-2-iodoaniline**.



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Caption: Decarboxylative iodination experimental workflow.

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## References

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